11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Description
11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
The compound 7-acetyl-3-(4-methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one belongs to a class of chemicals with significant potential in pharmacology due to their structural complexity and diverse biological activities. Research has highlighted the synthesis and pharmacological exploration of thiophene and pyrimidinone derivatives, revealing their analgesic and anti-inflammatory activities. Notably, these compounds have demonstrated a non-toxic profile at considerable doses, with some showing equivalent or superior efficacy to traditional medications like acetylsalicylic acid (Cannito et al., 1990).
Antimicrobial and Anticancer Potential
Further investigations into the derivatives of pyrimidinone have shown a broad range of biological activities, including antimicrobial and anticancer properties. Studies involving the synthesis of new pyrimidinone derivatives have underscored their efficacy in combating bacterial and fungal infections. Additionally, these compounds have been assessed for their potential in defibrillation threshold studies and in silico ADMET analysis, suggesting their utility in drug development and therapeutic applications (Al-Juboori, 2020). Moreover, some thienopyrimidinone derivatives have exhibited promising anti-inflammatory and antimicrobial activities, further highlighting the versatile application of these molecules in addressing various health conditions (Tolba et al., 2018).
Structural and Mechanistic Studies
The structural analysis and mechanistic studies of these compounds contribute to our understanding of their pharmacological potential. Crystal structure determinations of tetrahydropyrido[4′,3':4,5]thieno[2,3-d]pyrimidinone derivatives have facilitated insights into their molecular geometry, conformation, and interactions at the atomic level. Such studies are crucial for the rational design of new drugs with improved efficacy and reduced side effects (Chen & Liu, 2019).
Novel Synthesis Methods
Innovative synthesis methods for thieno[2,3-d]pyrimidin-4(3H)-ones have been developed, including sequential aza-Wittig reactions and base-catalyzed cyclization. These methodologies offer efficient routes to produce a variety of nucleophilic reagents, thereby expanding the toolbox for creating novel compounds with potential pharmacological applications (Dai et al., 2011).
Properties
IUPAC Name |
11-acetyl-4-(4-methoxyphenyl)-5-methylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-11(23)21-9-8-14-15(10-21)27-17-16(14)18(24)22(19(20-17)26-3)12-4-6-13(25-2)7-5-12/h4-7H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRUEIXXQYHAEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SC)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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